
C28H21ClF3N3O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C28H21ClF3N3O3 is a complex organic molecule. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, and nitrogen-containing moieties. It is often used in various scientific research fields due to its diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C28H21ClF3N3O3 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the creation of the main carbon skeleton through reactions such as Friedel-Crafts acylation or alkylation.
Introduction of functional groups: Functional groups like chloro, fluoro, and nitrogen are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination might involve the use of elemental fluorine or other fluorinating agents.
Final assembly: The final steps often involve coupling reactions, such as Suzuki or Heck coupling, to assemble the complete molecule.
Industrial Production Methods
In an industrial setting, the production of This compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
C28H21ClF3N3O3: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, typically using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas.
Substitution reagents: Thionyl chloride for chlorination, elemental fluorine for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
C28H21ClF3N3O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which C28H21ClF3N3O3 exerts its effects depends on its interaction with molecular targets. This might involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting processes like cell division, apoptosis, or metabolism.
類似化合物との比較
C28H21ClF3N3O3: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
C28H21ClF3N3O2: Differing by one oxygen atom, which can significantly alter its chemical properties and biological activity.
C28H21ClF3N3O4: With an additional oxygen atom, potentially affecting its reactivity and interactions.
C28H21ClF2N3O3: With one less fluorine atom, which can influence its electronic properties and behavior in chemical reactions.
These comparisons highlight the uniqueness of This compound in terms of its specific functional groups and overall structure, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C28H21ClF3N3O3 |
|---|---|
分子量 |
539.9 g/mol |
IUPAC名 |
(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-5-[3-(trifluoromethyl)phenyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C28H21ClF3N3O3/c1-14-19(29)11-10-18-23(14)33-26(38)27(18)22-21(20(34-27)12-15-6-3-2-4-7-15)24(36)35(25(22)37)17-9-5-8-16(13-17)28(30,31)32/h2-11,13,20-22,34H,12H2,1H3,(H,33,38)/t20-,21+,22-,27-/m0/s1 |
InChIキー |
UOYUMMHOGGOOGO-RJESQKRESA-N |
異性体SMILES |
CC1=C(C=CC2=C1NC(=O)[C@@]23[C@H]4[C@@H]([C@@H](N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F)Cl |
正規SMILES |
CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
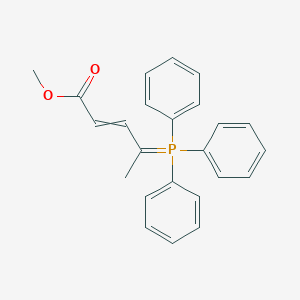
![5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12620996.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)
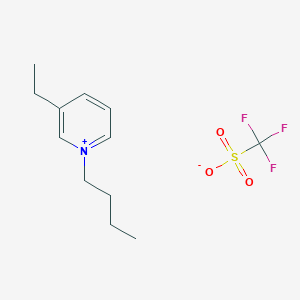
![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
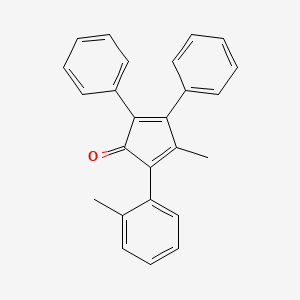
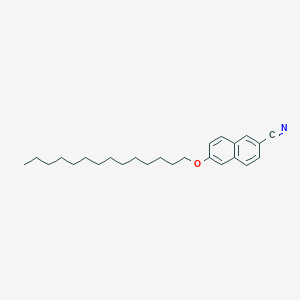
![1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12621034.png)
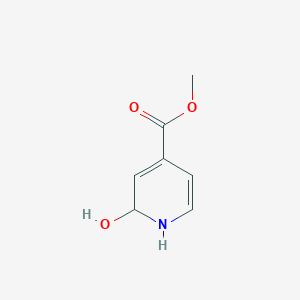

![2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide](/img/structure/B12621048.png)
![Benzo[b]thiophene-3-carboxylic acid, butyl ester](/img/structure/B12621055.png)
